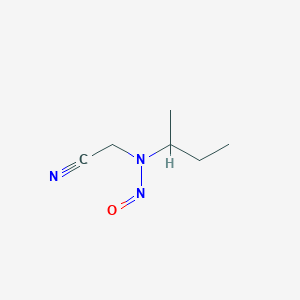
Zinc, (4-acetylphenyl)bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, (4-acetylphenyl)bromo-: is an organozinc compound that features a zinc atom bonded to a (4-acetylphenyl)bromo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (4-acetylphenyl)bromo- typically involves the reaction of a (4-acetylphenyl)bromo compound with a zinc reagent. One common method is the use of a Grignard reagent, where the (4-acetylphenyl)bromo compound reacts with magnesium to form a Grignard reagent, which is then treated with a zinc halide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of Zinc, (4-acetylphenyl)bromo- may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. This includes maintaining an inert atmosphere, controlling temperature, and using high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, (4-acetylphenyl)bromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Zinc, (4-acetylphenyl)bromo- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a precursor for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential role in drug development and as a tool for probing biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in medicinal chemistry .
Industry: In the industrial sector, Zinc, (4-acetylphenyl)bromo- is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable bonds with other elements make it valuable in material science .
Mécanisme D'action
The mechanism of action of Zinc, (4-acetylphenyl)bromo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the (4-acetylphenyl)bromo group. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. The (4-acetylphenyl)bromo group provides a reactive site for substitution and other reactions .
Molecular Targets and Pathways: In biological systems, Zinc, (4-acetylphenyl)bromo- may interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- Zinc, (4-methylphenyl)bromo-
- Zinc, (4-ethylphenyl)bromo-
- Zinc, (4-methoxyphenyl)bromo-
Comparison: Zinc, (4-acetylphenyl)bromo- is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to its analogs. The acetyl group can participate in additional reactions, such as nucleophilic addition and condensation, making it more versatile in synthetic applications .
Propriétés
Numéro CAS |
135579-88-3 |
|---|---|
Formule moléculaire |
C8H7BrOZn |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-phenylethanone |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-7(9)8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PJGXUQPVDPATHT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)



![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)


